molecular formula C42H39N5O9 B1278806 N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate CAS No. 74405-42-8

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate

Cat. No. B1278806
CAS RN: 74405-42-8
M. Wt: 757.8 g/mol
InChI Key: WYSOXXMLUVYPGV-BMPTZRATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate” is a chemical compound with the molecular formula C42H39N5O9 and a molecular weight of 757.8 g/mol . It is not intended for human or veterinary use and is for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available sources .

Scientific Research Applications

1. Anti-Pneumocystis Activity

The compound has been studied for its anti-Pneumocystis carinii activity. Specifically, analogs of the compound were synthesized and evaluated for their potential as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. Some of these analogs demonstrated significant anti-PCP activity, showcasing the compound's potential in treating this form of pneumonia (Rahmathullah et al., 1999).

2. Neuroimaging Applications

Derivatives of this compound have been used in the development of PET (positron emission tomography) radioligands for imaging brain cyclooxygenase-1 (COX-1). The study particularly focused on the synthesis and evaluation of triazole-based compounds for potential use in neuroimaging, which can be crucial for studying neuroinflammation and other neurological conditions (Shrestha et al., 2018).

3. Cyclooxygenase Inhibition

Research on structural isomers of the compound showed significant inhibition of cyclooxygenase (COX) activities. This suggests potential anti-inflammatory properties, as COX enzymes are involved in the inflammatory process. The study provides a basis for further research into the anti-inflammatory applications of such compounds (Şahin et al., 2010).

4. Reproductive Toxicity Studies

Studies have been conducted on related phenolic compounds to understand their impact on reproduction. These compounds, including benzophenone-3 (BP-3), show significant interactions with reproductive systems in humans and animals, indicating the need for careful consideration of their use and the importance of further toxicological studies (Ghazipura et al., 2017).

5. Neurokinin-1 Receptor Antagonism

The compound's derivatives have been evaluated for their role as neurokinin-1 (NK1) receptor antagonists. This is relevant in the context of substance P-induced effects and could have implications in treating various conditions, including emesis and potentially other diseases where NK1 receptors are involved (Megens et al., 2002).

properties

IUPAC Name

4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOXXMLUVYPGV-BMPTZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225401
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate

CAS RN

74405-42-8
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-(hydrogen butanedioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74405-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074405428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-O-succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.753
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